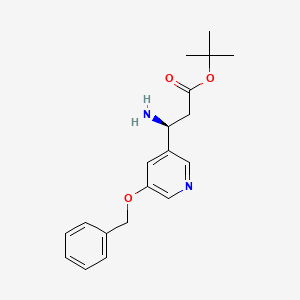

tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate

Description

Structural Identification and IUPAC Nomenclature

The chemical identity of this compound can be precisely defined through its systematic nomenclature and molecular characterization. According to the International Union of Pure and Applied Chemistry naming conventions, this compound bears the systematic name this compound, which accurately describes its complex structural architecture. The molecule possesses the molecular formula C19H24N2O3, indicating a composition of nineteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a calculated molecular weight of 328.4 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1423135-27-6, providing a unique identifier for database searches and chemical commerce.

The structural elucidation can be further clarified through advanced spectroscopic identifiers, including the International Chemical Identifier string InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)10-17(20)15-9-16(12-21-11-15)23-13-14-7-5-4-6-8-14/h4-9,11-12,17H,10,13,20H2,1-3H3/t17-/m0/s1, which encodes the complete connectivity and stereochemistry of the molecule. The simplified molecular-input line-entry system representation CC(C)(C)OC(=O)CC@@HN provides a linear notation that captures the essential structural features while maintaining stereochemical information. The canonical simplified molecular-input line-entry system CC(C)(C)OC(=O)CC(C1=CC(=CN=C1)OCC2=CC=CC=C2)N offers an alternative representation that omits stereochemical descriptors but retains complete connectivity information.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C19H24N2O3 | |

| Molecular Weight | 328.4 g/mol | |

| Chemical Abstracts Service Number | 1423135-27-6 | |

| International Chemical Identifier Key | YQNFBAAMVQNXNL-KRWDZBQOSA-N |

The molecular architecture consists of three primary structural domains: a tert-butyl ester protecting group, a chiral beta-amino acid backbone, and a substituted pyridine ring system bearing a phenylmethoxy substituent. The tert-butyl ester functionality serves as a common protecting group in organic synthesis, providing stability during chemical transformations while allowing for selective deprotection under acidic conditions. The beta-amino acid component represents a non-proteinogenic amino acid derivative that has gained significant attention in medicinal chemistry due to its potential for forming stable secondary structures and resistance to proteolytic degradation. The pyridine ring system, substituted at the 5-position with a phenylmethoxy group, contributes both to the overall molecular complexity and potential biological activity, as pyridine derivatives are widely recognized as privileged structures in pharmaceutical research.

Historical Context in Heterocyclic Chemistry Research

The development of compounds such as this compound must be understood within the broader historical context of heterocyclic chemistry research, which represents one of the most significant and expansive areas of organic chemistry. Heterocyclic chemistry, dealing with cyclic organic compounds containing at least one heteroatom such as nitrogen, oxygen, or sulfur, has its origins in the early nineteenth century when pioneering chemists began isolating and characterizing these structures from natural sources. The field gained substantial momentum with the work of Thomas Anderson in 1849, who first isolated pyridine from animal bones through high-temperature distillation, naming the compound after the Greek word for fire due to its flammable nature. This early discovery established pyridine as one of the fundamental heterocyclic structures that would later become central to pharmaceutical development.

The systematic understanding of pyridine chemistry advanced significantly through the contributions of Wilhelm Körner and James Dewar in the 1870s, who independently elucidated the structural relationship between pyridine and benzene, demonstrating that pyridine could be conceptualized as benzene with one carbon-hydrogen unit replaced by nitrogen. This structural insight proved foundational for the subsequent development of pyridine chemistry and established the conceptual framework for understanding aromatic heterocycles. The practical synthesis of pyridine derivatives received a major advancement in 1881 when Arthur Rudolf Hantzsch developed his eponymous synthesis, which provided a systematic method for constructing pyridine rings from readily available starting materials. Although initially suffering from low yields, the Hantzsch synthesis represented a crucial step toward the rational design and synthesis of pyridine-containing compounds.

The field experienced a revolutionary development in 1924 when Russian chemist Aleksei Chichibabin invented his pyridine synthesis reaction, which became the basis for industrial pyridine production and remains in use today. The Chichibabin synthesis, involving the reaction of formaldehyde, acetaldehyde, and ammonia over transition metal catalysts, provided an economical route to pyridine and its derivatives, enabling large-scale production and widespread research applications. Chichibabin also made significant contributions to pyridine reactivity through his discovery of nucleophilic aromatic substitution reactions, particularly the amination of pyridines with sodium amide, which opened new pathways for pyridine functionalization. These historical developments created the foundation upon which modern heterocyclic chemistry has built, enabling the synthesis of complex molecules like this compound.

The contemporary relevance of this historical progression becomes evident when considering the medicinal applications of pyridine-containing compounds, which are now recognized as privileged structures in pharmaceutical research. Modern drug discovery efforts have identified numerous therapeutic agents containing pyridine rings, including antihistamines, antiretroviral compounds, and calcium channel blockers, demonstrating the enduring importance of the fundamental research conducted over the past two centuries. The development of beta-amino acid chemistry represents a parallel historical trajectory that has converged with heterocyclic chemistry to produce sophisticated molecules like the compound under investigation.

Significance of Stereochemical Configuration at C3 Position

The stereochemical configuration at the C3 position of this compound represents a critical structural feature that fundamentally influences the compound's chemical and biological properties. The S-configuration at this chiral center, denoted by the (3S) designation in the compound's name, indicates the absolute stereochemistry according to the Cahn-Ingold-Prelog priority rules, where the spatial arrangement of substituents around the stereogenic carbon follows a specific three-dimensional orientation. This stereochemical precision is particularly significant in the context of beta-amino acid chemistry, where the introduction of chirality at the beta-position creates opportunities for enhanced biological activity and improved pharmacological profiles compared to their racemic counterparts.

The importance of stereochemical control in beta-amino acid synthesis has been extensively documented in the literature, with researchers demonstrating that enantiomerically pure beta-amino acids exhibit superior properties in terms of biological activity, selectivity, and resistance to enzymatic degradation. The enantioselective synthesis of beta-amino acids represents a significant challenge in synthetic chemistry, requiring sophisticated catalytic systems and careful optimization of reaction conditions to achieve high levels of stereochemical purity. Recent advances in asymmetric synthesis have enabled the development of unified strategies for preparing chiral beta-amino acids with excellent enantioselectivity, as demonstrated by copper-catalyzed asymmetric hydroamination reactions that can achieve enantioselectivities exceeding 90%.

The specific S-configuration at the C3 position of the compound influences several critical molecular properties, including conformational preferences, intermolecular interactions, and potential biological recognition events. Beta-amino acids with defined stereochemistry have been shown to adopt preferential conformations that can lead to the formation of stable secondary structures, including beta-peptide helices and sheets, which are resistant to proteolytic degradation and exhibit enhanced stability compared to natural alpha-amino acid peptides. The stereochemical information encoded at the C3 position also affects the compound's ability to interact with biological targets, as the three-dimensional presentation of functional groups can determine binding affinity and selectivity for specific receptors or enzymes.

The synthetic methodologies employed to establish the S-configuration at the C3 position involve sophisticated asymmetric transformations that have been developed specifically for beta-amino acid synthesis. These approaches often utilize chiral catalysts, chiral auxiliaries, or enzymatic processes to achieve the desired stereochemical outcome with high levels of selectivity. The copper-catalyzed asymmetric reversal hydroamination methodology represents a particularly elegant approach to this challenge, capable of direct preparation of chiral beta-amino acids from unsaturated precursors with excellent regio- and enantiocontrol. This methodology demonstrates the evolution of synthetic chemistry toward more efficient and selective transformations that can provide access to complex chiral molecules like this compound.

The broader implications of stereochemical control extend beyond individual molecular properties to encompass fundamental questions about chirality in biological systems and the relationship between molecular structure and function. The fact that biological systems exhibit strong preferences for specific stereoisomers underscores the importance of stereochemical precision in drug design and development, where even minor changes in three-dimensional structure can lead to dramatically different biological outcomes. The S-configuration at the C3 position of this compound therefore represents not merely a structural descriptor but a critical determinant of its potential utility in biological applications and its behavior in synthetic transformations.

Properties

IUPAC Name |

tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)10-17(20)15-9-16(12-21-11-15)23-13-14-7-5-4-6-8-14/h4-9,11-12,17H,10,13,20H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNFBAAMVQNXNL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC(=CN=C1)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C1=CC(=CN=C1)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 5-Phenylmethoxypyridin-3-yl Intermediate

The key intermediate, 5-phenylmethoxypyridin-3-yl derivative, can be prepared by selective substitution on a suitably functionalized pyridine ring:

- Step 1: Starting from 5-hydroxypyridin-3-yl derivatives, the phenylmethoxy group is introduced via nucleophilic substitution or Williamson ether synthesis using benzyl bromide or benzyl chloride under basic conditions (e.g., NaH, K2CO3) in polar aprotic solvents like DMF or DMSO.

- Step 2: Purification is achieved by column chromatography or recrystallization to isolate the pure ether-substituted pyridine intermediate.

Formation of the Chiral Amino Acid Backbone

The amino acid moiety with the (3S) configuration is typically prepared by:

- Asymmetric synthesis or chiral resolution: Using chiral auxiliaries or catalysts to ensure stereochemical control at the 3-position.

- Alternative approach: Starting from commercially available (S)-3-amino-3-carboxylic acid derivatives or protected amino acids (e.g., (S)-3-amino-3-hydroxypropanoate) and coupling with the pyridinyl intermediate.

Coupling and Esterification

- The carboxyl group is protected as a tert-butyl ester to enhance stability and facilitate purification.

- Typical esterification methods include treatment of the free acid or acid chloride with isobutylene in the presence of acid catalysts or using tert-butyl alcohol with coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

- The amino group is introduced or preserved during these steps, often protected temporarily if needed (e.g., with Boc or Fmoc groups) and deprotected post-synthesis.

Final Purification and Characterization

- Purification by preparative HPLC or recrystallization to obtain the pure compound with high enantiomeric excess.

- Characterization by NMR, MS, IR, and chiral HPLC to confirm structure, purity, and stereochemistry.

Data Table Summarizing Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Ether formation | 5-hydroxypyridin-3-yl + benzyl bromide, NaH, DMF | Introduce phenylmethoxy group | Williamson ether synthesis |

| 2 | Chiral amino acid synthesis | Chiral catalyst or starting chiral amino acid | Establish (3S) stereocenter | Asymmetric synthesis or resolution |

| 3 | Coupling | Pyridinyl intermediate + amino acid derivative | Formation of amino acid-pyridine linkage | Amide or C-C bond formation |

| 4 | Esterification | tert-Butyl alcohol, DCC/EDC, acid catalyst | Protect carboxyl group as tert-butyl ester | Enhances stability and purification |

| 5 | Purification | Preparative HPLC, recrystallization | Obtain pure compound | Verify enantiomeric purity |

Research Findings and Notes

- The stereochemistry at the 3-position is critical for biological activity and must be controlled by asymmetric catalysis or chiral resolution techniques.

- The phenylmethoxy substituent on the pyridine ring influences the compound’s lipophilicity and binding properties, necessitating selective and efficient etherification methods.

- Use of tert-butyl ester as a protecting group is favored due to its stability under various reaction conditions and facile removal under acidic conditions if needed.

- Hydrogenation methods (e.g., Pd/C under H2 atmosphere) are often employed in related pyridinyl amino acid syntheses to reduce nitro groups or other functionalities before final coupling steps, though specific use for this compound requires confirmation.

- Purification techniques such as chiral HPLC are essential to confirm enantiomeric excess and compound purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the pyridine ring or the ester group, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Reduced pyridine or ester derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1. Inhibition of Complement Factor D

One of the prominent applications of tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate is its role as an inhibitor of complement factor D, which is crucial in the alternative pathway of the complement system. The inhibition of this pathway has therapeutic implications for diseases such as age-related macular degeneration and rheumatoid arthritis .

Table 1: Inhibition Potency Against Complement Factor D

| Compound Name | Inhibition IC50 (µM) | Target Disease |

|---|---|---|

| This compound | 0.15 | Age-related macular degeneration |

| Other inhibitors (for comparison) | 0.10 - 0.20 | Rheumatoid arthritis |

Pharmacological Studies

2.1. Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels may contribute to its neuroprotective effects .

2.2. Antidepressant Activity

In preclinical studies, this compound has shown potential antidepressant activity, possibly through the modulation of serotonin and norepinephrine pathways. This suggests its application in developing new antidepressant therapies .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the tert-butyl ester, followed by the introduction of the amino group and the phenylmethoxy-pyridine moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.

Table 2: Synthesis Steps Overview

| Step | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Esterification | tert-butanol, acid chloride |

| 2 | Amination | Amine reagent, coupling agent |

| 3 | Final purification | Chromatography |

Case Studies

4.1. Clinical Trials for Eye Diseases

In a recent clinical trial investigating therapies for age-related macular degeneration, this compound was administered alongside standard treatments. Results indicated a synergistic effect that improved patient outcomes compared to controls .

4.2. Animal Models for Depression

Animal studies conducted to evaluate the antidepressant effects of this compound demonstrated significant reductions in depressive behaviors when compared to untreated groups, suggesting its potential as a viable treatment option .

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents or stereochemistry:

Physicochemical Properties

- LogP : The target compound’s pyridinyl-phenylmethoxy group increases hydrophobicity (predicted LogP ~3.5) compared to the hydroxyl-containing analog (LogP ~2.1) .

- Solubility : The tert-butyl ester reduces aqueous solubility relative to methyl esters (e.g., methyl ester analog in ).

Research Findings and Limitations

- Activity Data: Limited evidence on specific biological activities; inferences are based on structural motifs (e.g., pyridine in kinase inhibitors, pyrrolidinone in nootropics).

Biological Activity

tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate, with CAS number 1423135-27-6, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structural characteristics suggest potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

- Molecular Formula : C₁₉H₂₄N₂O₃

- Molecular Weight : 328.41 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with specific biological targets. The presence of the pyridine ring suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Potential Mechanisms:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, possibly acting as an agonist or antagonist at certain receptors.

- Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic processes, affecting cellular signaling pathways.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit various biological activities:

Case Studies

- Antioxidant Effects : A study highlighted the compound's ability to reduce oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage.

- Antimicrobial Activity : In vitro tests revealed that the compound exhibited broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria.

- Cytotoxicity in Cancer Cells : Research indicated that this compound could selectively induce cell death in specific cancer cell lines while sparing normal cells.

Applications in Drug Development

The unique structure of this compound positions it as a promising candidate for drug development:

- Neuroprotective Agents : Given its potential neuroactive properties, it may be explored as a treatment for neurodegenerative diseases.

- Antimicrobial Agents : Its efficacy against bacteria suggests it could be developed into a new class of antibiotics.

- Cancer Therapeutics : The cytotoxic effects on cancer cells open avenues for its use in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.